molecular formula C10H12N4OS B1402121 N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine CAS No. 1379811-43-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

货号: B1402121
CAS 编号: 1379811-43-4
分子量: 236.3 g/mol
InChI 键: XGFZXBGVFWQHBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-43-4) is a heterocyclic compound of significant interest in medicinal chemistry research. It features a benzothiazole core substituted with an ethoxy group at the 6-position and a guanidine moiety at the 2-position. This structure confers unique properties; the ethoxy group can enhance solubility, while the guanidine functionality provides strong hydrogen-bonding capacity, which is crucial for interacting with biological targets . The compound serves as a key building block for synthesizing more complex molecules and is investigated for various potential therapeutic applications. Research into 2-substituted benzothiazole derivatives, like this compound, has highlighted their promise as anticancer agents. These derivatives are explored for their high efficiency and potentially lower toxicity, making them valuable scaffolds in the search for novel oncology treatments . Furthermore, structural hybrids incorporating the benzothiazole motif have demonstrated antimicrobial activity against pathogenic bacterial strains such as S. aureus and E. coli , as well as fungal species . The mechanism of action for such compounds often involves the inhibition of specific enzymes or receptors. The guanidine group is particularly critical for activity, as it can form hydrogen bonds with residues in the active sites of biological targets, such as enzyme pores . Researchers can employ this compound in various chemical reactions, including nucleophilic substitution at the guanidine group, to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

属性

IUPAC Name

2-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-15-6-3-4-7-8(5-6)16-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFZXBGVFWQHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Direct Synthesis via Guanidine Formation from Benzothiazolyl Precursors

Method Overview:

  • This approach involves reacting 2-aminobenzothiazole derivatives with guanylating reagents such as S-methyl isothiourea or cyano guanidine.
  • The key step is the conversion of 2-aminobenzothiazole to benzothiazolyl guanidine, which then can be functionalized further to introduce the ethoxy group at the 6-position.

Research Findings:

  • A notable method involves treating 2-aminobenzothiazole with S-methyl isothiourea, leading to benzothiazolyl guanidine formation.
  • Subsequent reaction with ethyl or methyl acetoacetate, or other β-ketoesters, under Biginelli-like conditions, allows for the synthesis of pyrimidine-based derivatives, which can be further modified to incorporate the ethoxy group at the 6-position.
  • The reaction typically proceeds under acidic or basic conditions, with refluxing in ethanol or other polar solvents.

Reaction Scheme:

2-Aminobenzothiazole + S-methyl isothiourea → Benzothiazolyl guanidine
Benzothiazolyl guanidine + Ethyl acetoacetate → Ethoxy derivative at position 6

Multi-step Synthesis Using Guanidine Precursors and Intermediates

Method Overview:

  • This strategy involves synthesizing symmetric and non-symmetric guanidine derivatives via intermediates such as dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate.
  • The intermediates undergo nucleophilic substitution reactions with ammonia, methylamine, pyrrolidine, aniline, or piperazine, leading to various guanidine derivatives.

Research Findings:

  • The process involves preparing intermediates like S-methylisothiourea, which then reacts with 2-aminobenzothiazole to form guanidine derivatives.
  • These intermediates can be further functionalized with ethoxy groups through reactions with ethyl orthoformate or related reagents, often under reflux in ethanol or acetic acid.

Reaction Scheme:

Dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate + Amine → Guanidine derivative
Guanidine derivative + Ethyl orthoformate → Ethoxy derivative at position 6

Specific Conditions and Catalysts

Method Reagents Solvent Temperature Notes
Direct guanylating 2-Aminobenzothiazole + S-methyl isothiourea Ethanol Reflux Acidic/basic conditions facilitate reaction
Intermediary substitution Dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate + amines Ethanol or acetic acid Reflux Used for symmetric and asymmetric derivatives
Cyclization reactions Benzothiazolyl guanidine + β-ketoesters Ethanol Reflux For pyrimidine derivatives

Notable Research Findings and Data

  • The synthesis of benzothiazolyl guanidine derivatives often involves Michael addition and intramolecular cyclization , with the formation of key intermediates such as intermediate 5 (from reaction of guanidine with α,β-unsaturated carbonyl compounds).
  • The reaction pathways are influenced by the nature of the substituents, solvents, and catalysts used, with common catalysts including acetic acid and sodium acetate.
  • The ethoxy group at the 6-position is typically introduced via nucleophilic substitution or esterification reactions involving ethyl orthoformate or ethyl acetoacetate derivatives.

Summary of Key Synthesis Routes

Route Starting Materials Key Reagents Main Features References
Direct guanylating 2-Aminobenzothiazole + S-methyl isothiourea Ethanol, acid/base Reflux, straightforward
Intermediate-based Dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate + amines Ethanol, acetic acid Versatile, allows asymmetric synthesis
Cyclization & Condensation Benzothiazolyl guanidine + β-ketoesters Ethanol Formation of pyrimidine derivatives

化学反应分析

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the guanidine group.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

科学研究应用

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Key Observations :

  • Substituent Effects: The ethoxy group in N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine likely enhances solubility compared to non-ethoxy analogues like 1-(1,3-benzothiazol-2-yl)guanidine .
  • Guanidine Positioning : The guanidine group at the 2-position is critical for interactions with biological targets. For example, 1-(1,3-benzothiazol-2-yl)guanidine inhibits HV1 proton channels by binding to the pore region via interactions with F150 in the S2 helix .
  • Quinazoline vs.

Voltage-Gated Proton Channel (HV1) Inhibition

1-(1,3-Benzothiazol-2-yl)guanidine and its derivatives exhibit reversible inhibition of HV1 channels, with an IC50 of 38 μM for 2-guanidinobenzimidazole (2GBI). The guanidine moiety’s ability to form hydrogen bonds with residues in the channel pore is critical for activity .

Antimicrobial and Antifungal Activity

Compounds like 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides () demonstrate moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). However, this compound lacks reported antimicrobial data, indicating a gap in its pharmacological profiling .

生物活性

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is a compound that has garnered attention for its unique biological properties, particularly due to the presence of the guanidine functional group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with an ethoxy group and a guanidine moiety. The structural formula can be represented as follows:

C12H14N4OS\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}\text{S}

This structure contributes to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may function by:

  • Inhibiting Enzymatic Activity : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
  • Modulating Receptor Activity : It may interact with specific receptors, influencing signaling pathways that are crucial for cellular functions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Potential

Recent studies have highlighted the compound's anticancer activity , showcasing its efficacy against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
A549 (Lung cancer)0.131
MCF-7 (Breast cancer)0.161
Colo205 (Colorectal)0.150

These findings indicate that this compound could serve as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Key Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)thioureaAntimicrobial
N-(6-ethoxy-1,3-benzothiazol-2-yl)ureaModerate anticancer activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)amidineLimited biological activity

This compound stands out due to its potent biological activities across multiple domains, particularly in cancer therapy and antimicrobial applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Anticancer Efficacy Study : A study reported that derivatives of this compound exhibited significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 0.131 µM to 0.161 µM .
  • Antimicrobial Evaluation : Another study highlighted its effectiveness against resistant bacterial strains, suggesting its potential role in combating antibiotic resistance .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine?

  • Answer : Synthesis typically involves coupling 6-ethoxy-1,3-benzothiazol-2-amine with a guanidine precursor under reflux conditions. Key steps include:

  • Using thiourea or cyanamide derivatives as guanidine sources.
  • Catalyzing the reaction with acid (e.g., HCl) or metal catalysts (e.g., CuI) to enhance yield .
  • Purification via recrystallization from ethanol or column chromatography to isolate the product.
    • Note : Optimization of reaction time (12-24 hours) and temperature (80-100°C) is critical to avoid side products like thiourea adducts .

Q. How can the molecular structure of this compound be validated?

  • Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the planar benzothiazole core and guanidine substituent. Key parameters:

  • Data collection at 120 K to minimize thermal motion artifacts.
  • Refinement using SHELXL (R factor < 0.08) to model hydrogen-bonding networks and torsional angles .
  • Compare experimental bond lengths (e.g., C–N = 1.34 Å) with DFT-calculated values to confirm geometry .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound?

  • Answer : The compound inhibits voltage-gated proton channels (HV1) via:

  • Guanidine group interaction : Binds intracellularly to residues like F150 in the S2 helix, confirmed via site-directed mutagenesis (IC₅₀ = 38 μM for related analogs) .
  • Aromatic conjugation : The benzothiazole core enhances binding affinity through π-π stacking with hydrophobic channel regions .
    • Experimental validation : Intracellular application of analogs (e.g., 2-guanidinobenzimidazole) shows reversible inhibition, suggesting similar pharmacokinetic behavior .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuroprotection?

  • Answer : Key modifications include:

  • Ethoxy group : Enhances solubility and membrane permeability compared to methoxy analogs .
  • Guanidine positioning : Conjugation to the benzothiazole 2-position maximizes HV1 inhibition (vs. 5- or 6-substituted derivatives) .
  • Substituent effects : Adding electron-withdrawing groups (e.g., nitro) improves target affinity but may reduce solubility .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Answer : Discrepancies (e.g., variable IC₅₀ values) arise from:

  • Assay conditions : Differences in pH or temperature alter HV1 channel conformation. Standardize assays at physiological pH (7.4) and 37°C .
  • Structural analogs : Compare only derivatives with identical substitution patterns (e.g., 6-ethoxy vs. 6-methoxy) to isolate functional group effects .

Q. What strategies improve the pharmacokinetic properties of this compound?

  • Answer : Address poor cell permeability by:

  • Prodrug design : Mask the guanidine group with acetyl or tert-butoxycarbonyl (Boc) protections .
  • Formulation : Use liposomal encapsulation to enhance bioavailability in in vivo models .

Methodological and Technical Questions

Q. Which crystallographic techniques are optimal for analyzing polymorphic forms?

  • Answer : Combine SC-XRD with powder X-ray diffraction (PXRD) to identify polymorphs. For example:

  • Resolve hydrogen-bonding motifs (e.g., R₂²(8) rings in the crystal lattice) .
  • Use SHELXTL for phase identification and Mercury software for packing diagram visualization .

Q. How can computational modeling predict binding interactions with HV1 channels?

  • Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to:

  • Simulate binding to the intracellular S2-S3 loop of HV1 .
  • Validate predictions with mutagenesis data (e.g., F150A mutation reduces affinity) .

Q. What analytical methods characterize hydrogen-bonding networks in the solid state?

  • Answer : Use IR spectroscopy (N–H stretches at 3200–3400 cm⁻¹) and SC-XRD to map interactions:

  • Identify N–H⋯O/N hydrogen bonds forming 2D networks .
  • Quantify bond angles and distances (e.g., N⋯O = 2.8–3.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 2
Reactant of Route 2
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。